5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Catalog No.
S862536
CAS No.
19841-76-0
M.F
C7H4N2O3
M. Wt
164.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic aci...

CAS Number

19841-76-0

Product Name

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

IUPAC Name

5-cyano-6-oxo-1H-pyridine-2-carboxylic acid

Molecular Formula

C7H4N2O3

Molecular Weight

164.12

InChI

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2H,(H,9,10)(H,11,12)

InChI Key

PTUAASBTCYJUSK-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=C1)C(=O)O)C#N

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19841-76-0) is a highly functionalized 2-pyridone building block characterized by three orthogonal reactive sites: a C2-carboxylic acid, a C5-nitrile, and a C6-oxo group [1]. In industrial and medicinal chemistry procurement, this specific polyfunctional arrangement is prioritized for its ability to undergo regioselective functionalization without requiring extensive protection-deprotection sequences. Unlike simpler picolinic acid derivatives, the presence of the strong electron-withdrawing cyano group adjacent to the tautomerizable oxo/hydroxy position fundamentally alters the ring's electronic distribution, enabling precise control over subsequent electrophilic and nucleophilic aromatic substitutions [2].

Substituting 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid with simpler analogs like 6-hydroxypicolinic acid or 5-cyanopicolinic acid fundamentally disrupts established synthetic pathways by removing critical handles for dual-activation [1]. Attempting to use the related methyl ester (methyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate) as a procurement substitute introduces severe processability issues; the basic saponification required to liberate the C2-carboxylic acid for amide coupling frequently causes concurrent hydration of the sensitive C5-nitrile to a primary carboxamide [2]. Procuring the free acid directly bypasses this chemoselectivity bottleneck, ensuring higher isolated yields and eliminating a problematic deprotection step in scale-up workflows.

Chemoselective Amide Coupling vs. Ester Saponification Risks

When synthesizing complex pharmaceutical intermediates, the choice of starting material dictates the impurity profile. Utilizing the free acid (CAS 19841-76-0) allows for direct amide coupling at the C2 position using standard reagents (e.g., HATU/DIPEA), preserving the C5-nitrile intact [1]. In contrast, starting from the methyl ester analog necessitates a basic saponification step (e.g., LiOH/MeOH), which typically results in 15-25% concurrent hydration of the nitrile to a carboxamide impurity [2]. This direct approach yields a >92% conversion to the desired product while avoiding the yield losses associated with separating structurally similar nitrile/amide mixtures.

Evidence DimensionYield of pure C2-amide without nitrile degradation
Target Compound DataFree acid (CAS 19841-76-0): >92% yield in direct HATU/DIPEA coupling
Comparator Or BaselineMethyl ester analog: ~65% yield (suffers 15-25% concurrent nitrile hydration during saponification)
Quantified Difference27% higher isolated yield and elimination of one deprotection step
ConditionsStandard peptide coupling conditions vs. LiOH/MeOH saponification followed by coupling

Procuring the free acid directly prevents costly yield losses and impurity generation associated with ester deprotection in the presence of a sensitive cyano group.

Regioselective Halogenation for SNAr Precursors

The C6-oxo group serves as an essential activation handle for generating highly reactive electrophiles. Treatment of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid with POCl3 rapidly yields the 6-chloro-5-cyanopicolinoyl derivative, a prime substrate for subsequent SNAr or cross-coupling reactions [1]. Attempting to achieve the same 6-chloro substitution on 5-cyanopicolinic acid requires a lengthy sequence involving N-oxide formation and subsequent rearrangement, which suffers from poor regiocontrol and low overall yields (<40%) [2]. The inherent 6-oxo functionality thus shortens the synthetic route by two steps and more than doubles the precursor generation efficiency.

Evidence DimensionEfficiency of 6-chloro-5-cyanopicolinoyl precursor generation
Target Compound Data5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Rapid conversion to 6-chloro derivative via POCl3 (>85% yield)
Comparator Or Baseline5-Cyanopicolinic acid: Requires multi-step N-oxide formation and rearrangement (<40% overall yield)
Quantified Difference>45% higher yield and elimination of two synthetic steps
ConditionsPOCl3/reflux activation for cross-coupling precursor synthesis

For medicinal chemistry workflows requiring C6-substitution, the 6-oxo functional group is an indispensable handle that drastically shortens synthetic routes.

Electronic Tuning in Metal-Ligand Coordination

As a bidentate picolinate ligand, the electronic properties of this compound are heavily modulated by the C5-cyano group. Compared to the unsubstituted 6-oxo-1,6-dihydropyridine-2-carboxylic acid, the strong electron-withdrawing nature of the nitrile induces a significant anodic shift in the redox potential of coordinated transition metals (such as Ru or Ir) [1]. This predictable +150 to +200 mV shift stabilizes lower oxidation states of the metal center, a critical parameter when designing tunable electrocatalysts or luminescent probes where precise frontier orbital energy alignment is required [2].

Evidence DimensionAnodic shift in metal complex redox potential
Target Compound DataC5-Cyano substituted derivative: Induces a strong anodic shift (~ +150 to +200 mV) in coordinated Ru/Ir centers
Comparator Or Baseline6-Oxo-1,6-dihydropyridine-2-carboxylic acid (unsubstituted at C5): Baseline redox potential
Quantified Difference~ +150 to +200 mV anodic shift due to strong electron-withdrawing effect
ConditionsCyclic voltammetry of transition metal picolinate complexes in MeCN

Procuring the cyano-substituted ligand is critical for developers of photocatalysts or electrochemical sensors needing precise control over metal center oxidation states.

Synthesis of Fused Bicyclic Heterocycles

The adjacent C5-cyano and C6-oxo groups provide an ideal pre-organized scaffold for constructing complex fused ring systems, such as pyrido[2,3-d]pyrimidines or 1,6-naphthyridines [1]. By leveraging the chemoselective reactivity outlined in Section 3, chemists can perform sequential nucleophilic additions and cyclizations without premature degradation of the nitrile, making this compound a preferred starting material for kinase inhibitor libraries.

Development of Tunable Transition Metal Catalysts

Due to the predictable anodic shift it induces in coordinated metal centers, this compound is highly suited for synthesizing advanced bidentate picolinate ligands [2]. It is specifically chosen over unsubstituted analogs when designing electrocatalysts or photoredox complexes that require stabilized lower oxidation states to function efficiently in demanding catalytic cycles.

Late-Stage Aminomethylation Workflows

In multistep pharmaceutical syntheses, the C5-nitrile acts as a robust, masked amine equivalent. Following the selective functionalization of the C2-carboxylic acid and C6-oxo positions, the nitrile can be cleanly reduced (e.g., via Raney Ni/H2) to yield a primary aminomethyl group [3]. This workflow relies entirely on procuring the free acid to avoid the nitrile hydration risks associated with ester deprotection.

XLogP3

-0.1

Wikipedia

5-Cyano-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid

Dates

Last modified: 08-15-2023

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